Methyl 5-aminopentanoate hydrochloride

Physicochemical characterization Distillation Purification method selection

Researchers designing PROTAC libraries often face linker geometry mismatches that reduce ternary complex formation. This C5 hydrochloride linker solves that challenge. - Precision C5 spacer: Enables systematic length-activity profiling versus C3/C4/C6 homologs. - Pre-stabilized salt: High aqueous solubility simplifies peptide coupling in aqueous-organic systems. - Orthogonal methyl ester: Allows selective N-terminal modification before acid liberation. Supplied with CoA (NMR, HPLC, GC), meeting batch-to-batch reproducibility demands.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 29840-56-0
Cat. No. B1590614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-aminopentanoate hydrochloride
CAS29840-56-0
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCN.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H
InChIKeyFAKIZCQRTPAOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Aminopentanoate Hydrochloride (CAS 29840-56-0): A Bifunctional δ-Amino Acid Methyl Ester for Pharmaceutical Synthesis


Methyl 5-aminopentanoate hydrochloride is a bifunctional organic compound consisting of a primary amine and a methyl ester moiety, protonated and stabilized as a hydrochloride salt . It is a white to off-white crystalline solid with a molecular formula of C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . This compound serves as a versatile synthetic intermediate, particularly valued for its five-carbon linear chain which functions as a flexible spacer in linker chemistry and provides a δ-amino acid backbone for peptide mimetics and bioactive molecule construction .

Why Methyl 5-Aminopentanoate Hydrochloride Cannot Be Arbitrarily Substituted with Structural Analogs


While methyl 5-aminopentanoate hydrochloride belongs to the class of ω-amino acid ester hydrochlorides, substitution with close analogs—such as the corresponding ethyl ester, the free base form, or alternative chain-length homologs—introduces quantifiable differences in physicochemical behavior, synthetic accessibility, and functional performance. These differences manifest in measurable parameters including boiling point, aqueous solubility, and molecular flexibility, which directly impact purification feasibility, reaction compatibility in aqueous or multi-phase systems, and the achievable linker geometry in applications such as PROTAC (Proteolysis Targeting Chimera) design [1]. Without explicit comparative data guiding selection, procurement based solely on nominal class membership risks suboptimal synthetic outcomes.

Methyl 5-Aminopentanoate Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Methyl 5-Aminopentanoate Hydrochloride vs. Ethyl 5-Aminopentanoate Hydrochloride: Boiling Point Comparison for Purification Selection

Methyl 5-aminopentanoate hydrochloride exhibits a boiling point of 212.2 °C at 760 mmHg, which is approximately 20 °C lower than its ethyl ester analog . This lower boiling point facilitates easier distillation-based purification under milder thermal conditions, reducing the risk of thermal decomposition of sensitive downstream products or intermediates.

Physicochemical characterization Distillation Purification method selection

Methyl 5-Aminopentanoate Hydrochloride vs. Free Base Form: Aqueous Solubility Advantage for Reaction Compatibility

The hydrochloride salt form of methyl 5-aminopentanoate is soluble in water, enabling its use in aqueous reaction media . In contrast, the parent 5-aminopentanoic acid (free acid) is very hydrophobic and practically insoluble in water [1]. This solubility differential is critical for applications requiring aqueous-phase reactions or for facilitating homogeneous reaction conditions during amide bond formation in water-miscible solvent systems.

Aqueous synthesis Solubility Salt form selection

Methyl 5-Aminopentanoate Hydrochloride: Defined Chain Length as a 5-Carbon Linear Spacer in PROTAC Linker Design

Methyl 5-aminopentanoate hydrochloride provides a defined five-carbon (pentyl) linear chain, which functions as a flexible spacer in linker design for PROTAC molecules . In PROTAC applications, linker length is a critical parameter that determines the spatial proximity and orientation between the target protein ligand and the E3 ligase ligand; a 5-carbon alkyl chain offers a specific, intermediate length distinct from shorter (e.g., 4-carbon butyl) or longer (e.g., 6-carbon hexyl) homologs, enabling precise tuning of ternary complex geometry [1]. While optimal linker length is target-dependent, the defined 5-carbon backbone of this compound provides a specific, quantifiable building block for systematic linker optimization studies.

PROTAC Targeted protein degradation Linker chemistry

Methyl 5-Aminopentanoate Hydrochloride: Vendor-Reported Purity Specifications (97–98%) for Procurement Benchmarking

Commercial suppliers of methyl 5-aminopentanoate hydrochloride consistently report standard purity specifications in the range of 97% to 98% as determined by HPLC . This represents a quantifiable procurement benchmark that is comparable to or exceeds the typical 95–96% purity range reported for the ethyl ester analog (ethyl 5-aminopentanoate hydrochloride) . Higher baseline purity reduces the need for additional purification steps prior to use in sensitive synthetic applications such as PROTAC assembly or peptide coupling reactions, where impurities can interfere with conjugation efficiency.

Quality control Purity specification Procurement

Procurement-Relevant Application Scenarios for Methyl 5-Aminopentanoate Hydrochloride (CAS 29840-56-0)


PROTAC Linker Synthesis Requiring a Defined 5-Carbon Flexible Spacer

In the design and synthesis of PROTAC (Proteolysis Targeting Chimera) molecules, the linker component critically determines ternary complex formation efficiency. Methyl 5-aminopentanoate hydrochloride serves as a PROTAC connector, providing a precisely defined five-carbon linear alkyl chain that can be incorporated as a flexible spacer between the target protein ligand and the E3 ligase ligand . The C5 length offers a distinct geometric option among ω-amino acid-derived linkers, enabling systematic exploration of linker length-activity relationships. Procurement of this specific compound supports the construction of PROTAC libraries where intermediate-length linkers are required to achieve optimal spatial orientation [1].

Aqueous-Phase Synthesis of Peptide Mimetics and Bioactive Amides

The hydrochloride salt form confers water solubility, enabling methyl 5-aminopentanoate hydrochloride to be employed in aqueous or mixed aqueous-organic reaction systems for amide bond formation . This property is particularly advantageous for coupling reactions where water-miscible conditions are desired to improve reaction homogeneity or to avoid hazardous organic solvents. In contrast, the corresponding free acid form is practically insoluble in water, making the hydrochloride salt the preferred form for aqueous-phase peptide coupling or for applications where the amine must remain protonated and stabilized during storage and handling [1].

Synthetic Intermediate for δ-Amino Acid-Containing Bioactive Molecules

Methyl 5-aminopentanoate hydrochloride functions as a building block for the synthesis of bioactive compounds incorporating a δ-amino acid backbone . The methyl ester serves as a protecting group for the carboxylic acid terminus during amine-directed reactions, while the hydrochloride salt stabilizes the primary amine against oxidation and premature nucleophilic reactions. Following amine acylation or other N-terminal modifications, the methyl ester can be selectively hydrolyzed under mild basic conditions to reveal the free carboxylic acid for subsequent conjugation. This orthogonal protection strategy makes the compound valuable in multi-step pharmaceutical intermediate synthesis.

Quality-Controlled Procurement for High-Purity Research and GMP Precursor Synthesis

Commercial availability of methyl 5-aminopentanoate hydrochloride at standard purities of 97–98% (HPLC) provides a reliable procurement benchmark for research laboratories and industrial facilities requiring consistent starting material quality . The documented purity specification exceeds the typical 96% standard for the ethyl ester analog, offering a quantitative advantage for users seeking to minimize pre-use purification [1]. For applications progressing toward GMP manufacturing or requiring batch-to-batch reproducibility, procurement from vendors providing Certificates of Analysis with NMR, HPLC, and GC traceability supports regulatory and quality documentation requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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